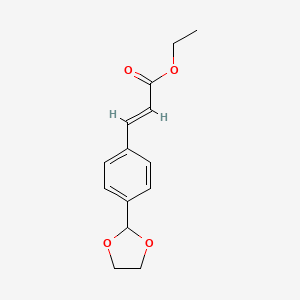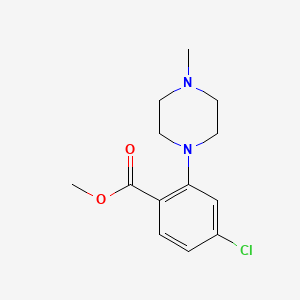
Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is known for its utility in various research applications, particularly in the fields of chemistry and biology. It is characterized by the presence of a chloro group, a piperazinyl group, and a benzoate ester, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-methylpiperazine. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amine, followed by esterification with methanol to form the final product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and thiourea are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-Chloro-4-(4-methyl-1-piperazinyl)benzoate
- Methyl 3-Chloro-4-(1-piperazinyl)benzoate
- Methyl 2-Chloro-5-(4-methyl-1-piperazinyl)benzoate
Uniqueness
Methyl 4-Chloro-2-(4-methyl-1-piperazinyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2006277-47-8 |
|---|---|
Molekularformel |
C13H17ClN2O2 |
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
methyl 4-chloro-2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
UXKUTRFZEYRKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-Dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B15123568.png)

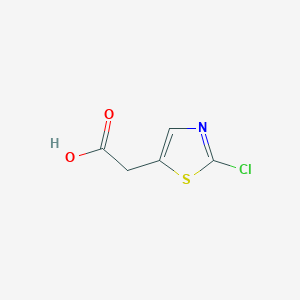
![7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15123573.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)

![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
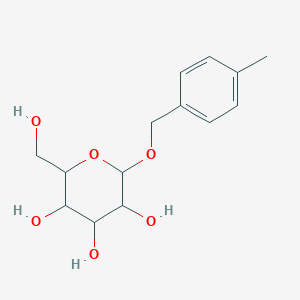
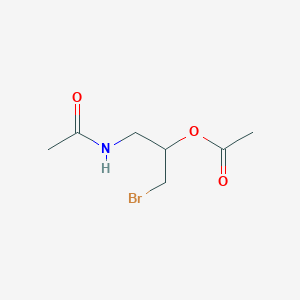

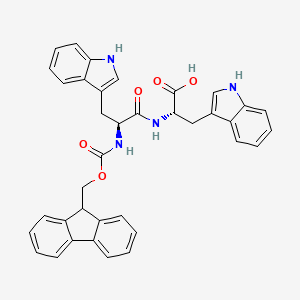
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)
